molecular formula C17H14ClF3N2O3 B2562148 N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-85-6

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2562148
CAS No.: 2034292-85-6
M. Wt: 386.76
InChI Key: AXFIRLLPYXMHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-85-6) is a complex organic compound with a molecular formula of C 17 H 14 ClF 3 N 2 O 3 and a molecular weight of 386.75 g/mol . Its structure is characterized by a tetrahydroindolizine core, a bicyclic system that is a key scaffold in various biologically active compounds and natural products . This core is further functionalized with a methoxy group and a carboxamide linkage to a 4-chloro-2-(trifluoromethyl)phenyl group . The presence of the electron-withdrawing trifluoromethyl group is a common feature in medicinal chemistry, often used to enhance metabolic stability and binding affinity . While a specific mechanism of action for this exact compound is not fully detailed in public literature, its structural class is of significant interest in chemical and pharmaceutical research. Tetrahydroindolizine and related indolizine derivatives are frequently investigated for their potential biological activities . Furthermore, structurally similar heterocyclic compounds have been explored in patent literature for their potential as inhibitors of key biological targets, such as MEK kinases, suggesting a potential research application in cell signaling and oncology . This product is offered as a high-purity chemical for research purposes. It is intended for use in assay development, hit-to-lead optimization, and other early-stage discovery efforts. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c1-26-13-8-14(24)23-6-2-3-12(23)15(13)16(25)22-11-5-4-9(18)7-10(11)17(19,20)21/h4-5,7-8H,2-3,6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFIRLLPYXMHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C16_{16}H14_{14}ClF3_3N2_2O3_3
  • Molecular Weight : 368.74 g/mol

The presence of the trifluoromethyl group and the chloro substituent are critical for its biological activity, influencing interactions with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : Similar compounds have shown potent activity against various kinases, including c-KIT, which is implicated in several cancers. The presence of halogen atoms enhances binding affinity through halogen bonding interactions .
  • Cholinesterase Inhibition : Compounds with similar structural motifs have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), contributing to its anti-inflammatory properties .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

  • Cholinesterase Inhibition : A study found that derivatives of similar structures exhibited IC50_{50} values ranging from 5.4 μM to 24.3 μM against AChE and BChE, indicating significant inhibitory potential .
  • Cytotoxicity : Compounds were tested against various cancer cell lines, revealing moderate cytotoxic effects, particularly against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity .

Case Studies

  • Case Study on c-KIT Inhibition :
    • A related compound demonstrated high potency against wild-type c-KIT and drug-resistant mutants, suggesting that modifications in the indolizine structure could enhance therapeutic efficacy in treating gastrointestinal stromal tumors .
  • Neuroprotective Effects :
    • Compounds with similar frameworks were shown to protect neuronal cells from oxidative stress-induced damage, highlighting their potential as neuroprotective agents .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
Cholinesterase InhibitionIC50_{50}: 5.4 - 24.3 μM
CytotoxicityModerate against MCF-7 cells
Kinase InhibitionPotent against c-KIT mutants
Anti-inflammatoryCOX-2 inhibition

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
TrifluoromethylIncreased potency
ChloroEnhanced binding affinity
MethoxyModulates lipophilicity

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of this compound requires precise control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) are often used to enhance reactivity and solubility of intermediates .
  • Catalysts : Benzyltributylammonium bromide improves yield in cyclization steps by stabilizing transition states .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for facilitating heterocyclization and reducing side products .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion and purity at each stage .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR provide detailed information on substituent positioning, particularly for the trifluoromethyl and methoxy groups .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., carbonyl at ~1700 cm1^{-1}) and confirms carboxamide formation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for distinguishing regioisomers .

Q. How should researchers design stability studies under varying environmental conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., ester or amide linkages) .

Advanced Research Questions

Q. How can contradictions in fluorescence intensity data across studies be resolved?

Discrepancies may arise from:

  • Solvent Effects : Polar solvents (e.g., ethanol vs. DMSO) alter emission spectra; standardize solvent systems for comparability .
  • Concentration Quenching : Use spectrofluorometric titration to identify optimal concentration ranges and avoid self-absorption artifacts .
  • Instrument Calibration : Validate fluorometer settings (e.g., slit width, excitation wavelength) using reference standards like quinine sulfate .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

  • Kinetic Isotope Effects (KIE) : Replace 1H^{1}\text{H} with 2H^{2}\text{H} at reactive sites to probe rate-determining steps .
  • Computational Modeling : Density functional theory (DFT) simulations predict transition states and intermediates for key cyclization steps .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time formation of intermediates in heterocyclization reactions .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) and assess activity changes .
  • Docking Studies : Molecular docking into target proteins (e.g., kinase enzymes) identifies critical binding interactions .
  • Pharmacophore Mapping : Highlight essential motifs (e.g., carboxamide group) using 3D-QSAR models .

Q. What strategies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • Catalyst Recycling : Immobilize catalysts (e.g., on silica supports) to reduce costs and enhance reusability .
  • Purification Optimization : Use preparative HPLC with gradient elution to isolate high-purity batches .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting bioactivity data in different assay models?

  • Assay Validation : Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) .
  • Metabolic Stability : Test compound stability in cell culture media to rule out false negatives from degradation .
  • Statistical Methods : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .

Q. What methodologies resolve ambiguities in crystallographic data?

  • High-Resolution X-ray Diffraction : Collect data at cryogenic temperatures (<100 K) to improve resolution .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing motifs .
  • Twinned Crystal Correction : Use software (e.g., TWINABS) to deconvolute overlapping reflections in flawed crystals .

Tables for Key Data

Q. Table 1. Optimal Reaction Conditions for Key Synthetic Steps

StepSolventCatalystTemperatureYield (%)Reference
CyclizationDMFBenzyltributylammonium80°C72
FluorinationTHFPd(OAc)2_2/Xantphos100°C65
Carboxamide FormationEthanolHATU/DIEART85

Q. Table 2. Key Spectroscopic Signatures

Functional GroupNMR Shift (1H^{1}\text{H})IR Stretch (cm1^{-1})MS Fragment (m/z)
Trifluoromethyl-1120–1170 (C-F)285.1 (M+^+-CF3_3)
Methoxy3.85 (s, 3H)2830 (O-CH3_3)152.0
Carboxamide8.10 (br s, 1H)1680 (C=O)318.2 (M+^+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.